ly 231617

Vue d'ensemble

Description

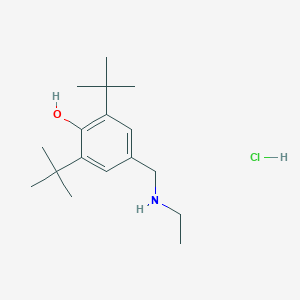

ly 231617 is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to stabilize products against oxidative degradation. The compound is characterized by its phenolic structure, which is substituted with bulky tert-butyl groups and an ethylaminomethyl group, enhancing its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ly 231617 typically involves the alkylation of 2,6-di-tert-butylphenol with ethylaminomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of catalysts and optimized reaction parameters to achieve efficient conversion rates. The final product is purified through crystallization or distillation to obtain the hydrochloride salt in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

ly 231617 undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the ethylaminomethyl group under basic conditions.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

ly 231617 has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive to enhance the stability of drug formulations.

Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to extend their shelf life and performance.

Mécanisme D'action

The antioxidant activity of ly 231617 is primarily due to its ability to donate hydrogen atoms from the phenolic group to neutralize free radicals. This process involves the formation of a stable phenoxyl radical, which prevents the propagation of oxidative chain reactions. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation and enhancing the compound’s stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylaminomethyl group instead of an ethylaminomethyl group.

2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

2,6-Di-tert-butylphenol: A simpler structure lacking the aminomethyl substitution.

Uniqueness

ly 231617 is unique due to its specific substitution pattern, which enhances its antioxidant properties and stability compared to other similar compounds. The presence of the ethylaminomethyl group provides additional reactivity and potential for further functionalization in various applications.

Activité Biologique

LY 231617, also known as 2,6-di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is a synthetic organic compound recognized for its potent antioxidant properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its ability to mitigate oxidative stress and protect against neuronal damage.

Chemical Structure and Properties

This compound features a phenolic structure with bulky tert-butyl groups and an ethylaminomethyl substitution. This unique configuration enhances its stability and reactivity, making it effective in various applications:

- Chemical Stability : The bulky tert-butyl groups provide steric hindrance that stabilizes the compound against oxidative degradation.

- Antioxidant Activity : The phenolic hydroxyl group is crucial for its antioxidant properties, allowing it to scavenge free radicals effectively.

Target of Action

This compound primarily targets lipids and exhibits neuroprotective effects by crossing the blood-brain barrier. This characteristic is essential for its application in treating neurological conditions.

Mode of Action

The compound operates by:

- Reducing Oxidative Stress : It attenuates the production of biomarkers such as 8-isoprostane and prevents glutathione depletion.

- Neuroprotection : In experimental models, this compound has been shown to reduce neuronal injury following ischemic events.

Pharmacokinetics

Studies indicate that this compound effectively crosses the blood-brain barrier, which is vital for its neuroprotective efficacy in models of global and focal cerebral ischemia .

Case Studies and Experimental Data

-

Neuroprotective Effects :

- A study demonstrated that this compound significantly reduced neuronal damage in rat models subjected to transient cerebral ischemia. The compound improved spatial learning deficits associated with ischemic injuries .

- In another experiment, this compound was administered five hours post-middle cerebral artery (MCA) occlusion, resulting in notable recovery at seven hours post-occlusion.

-

Biochemical Analysis :

- This compound interacts with various enzymes and proteins, undergoing metabolism via cytochrome P-450 pathways in mouse liver and lung tissues. This interaction highlights its potential systemic effects beyond local antioxidant activity.

-

Cellular Effects :

- While primarily recognized for its protective effects, this compound has also been associated with adverse effects such as lung injury and tumor promotion in certain animal studies, indicating a need for cautious application in therapeutic contexts.

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique advantages:

| Compound Name | Structure Characteristics | Antioxidant Activity | Applications |

|---|---|---|---|

| This compound | Ethylaminomethyl group | High | Neuroprotection, polymer stabilization |

| BHT | Lacks aminomethyl group | Moderate | Food preservation |

| 2,6-Di-tert-butylphenol | Simpler structure | Low | Industrial applications |

This compound's specific substitution pattern enhances both its antioxidant properties and stability compared to other antioxidants like BHT (Butylated Hydroxytoluene) and simpler phenolic compounds.

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWZKGFBUXQFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93811-58-6 (Parent) | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30161759 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141545-89-3 | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.